molecular formula C10H6ClNO2 B125062 3-Indoleglyoxylyl chloride CAS No. 22980-09-2

3-Indoleglyoxylyl chloride

Cat. No.: B125062
CAS No.: 22980-09-2
M. Wt: 207.61 g/mol
InChI Key: FPEGGKCNMYDNMW-UHFFFAOYSA-N
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Description

3-Indoleglyoxylyl chloride: is a chemical compound with the molecular formula C10H6ClNO2 α-Oxoindole-3-acetyl chloride and 2-(3-Indolyl)-2-oxoacetyl chloride . This compound is an indole derivative and is used in various chemical reactions and research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Indoleglyoxylyl chloride can be synthesized through the reaction of 3-indoleglyoxylic acid with thionyl chloride . The reaction typically involves refluxing the mixture in an inert atmosphere to ensure complete conversion to the desired product .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the laboratory preparation route, with optimizations for scale-up and efficiency. The use of thionyl chloride or oxalyl chloride as chlorinating agents is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 3-Indoleglyoxylyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Indoleglyoxylyl chloride is used in various scientific research applications, including:

Comparison with Similar Compounds

  • 3-Indoleglyoxylic Acid
  • 5-Hydroxyindole
  • 5-Benzyloxyindole
  • 3-Methylindole

Comparison: 3-Indoleglyoxylyl chloride is unique due to its ability to undergo chemiluminescence reactions, which is not a common property among similar indole derivatives. This makes it particularly useful in analytical chemistry and bioassays .

Biological Activity

3-Indoleglyoxylyl chloride, with the chemical formula C₁₀H₆ClNO₂ and CAS Number 22980-09-2, is a compound that has garnered attention in medicinal chemistry and biological research. This article delves into its biological activity, synthesis, and potential applications based on diverse scientific literature.

Chemical Structure and Properties

This compound features an indole moiety linked to a glyoxylyl chloride functional group. This unique structure contributes to its reactivity and potential biological applications. The compound is known for its ability to undergo various chemical reactions, making it a valuable intermediate in organic synthesis.

Synthesis

The synthesis of this compound typically involves the reaction of indole or its derivatives with oxalyl chloride. This reaction is often conducted at low temperatures (0-5°C) to control exothermic reactions and minimize byproducts:

Indole+Oxalyl Chloride3 Indoleglyoxylyl Chloride\text{Indole}+\text{Oxalyl Chloride}\rightarrow \text{3 Indoleglyoxylyl Chloride}

This method allows for the effective introduction of the glyoxylyl chloride moiety, which is crucial for subsequent reactions with nucleophiles like amines, leading to the formation of amides and other biologically active derivatives.

Biological Activity

While this compound itself is not inherently biologically active, its derivatives exhibit significant pharmacological properties. The indole ring system is prevalent in many natural products, including neurotransmitters and pharmaceuticals, suggesting that compounds derived from this compound may possess diverse biological activities.

Chemiluminescent Properties

One notable aspect of this compound is its chemiluminescence when reacted with hydrogen peroxide in alkaline conditions. Studies have shown that this compound can emit light due to the formation of excited state species through mechanisms involving dioxetane intermediates. The intensity of chemiluminescence can be enhanced by substances like β-cyclodextrin and bovine serum albumin .

Table 1: Comparison of Chemiluminescence Intensity

Compound NameChemiluminescence Intensity (relative)
This compound5.9-fold stronger than 3-methylindole
3-Indoleglyoxylic Acid48-fold stronger than 3-methylindole
5-Hydroxyindole5.9-fold stronger than 3-methylindole
5-Benzyloxyindole3.3-fold stronger than 3-methylindole

This property makes it suitable for applications in bioassays and chemiluminescent labeling, enhancing its utility in analytical chemistry .

Therapeutic Potential

Research indicates that derivatives synthesized from this compound may interact with specific enzymes or receptors, suggesting therapeutic applications, particularly in cancer research. For instance, compounds derived from this reagent have been explored as inhibitors of histone deacetylases (HDACs), which play a critical role in gene expression regulation and are implicated in various cancers .

Case Study: HDAC Inhibition

In a study focusing on HDAC inhibitors, derivatives synthesized from this compound demonstrated promising activity against cancer cell lines. These findings highlight the potential of this compound as a precursor for developing novel anticancer agents.

Safety and Handling

It is essential to note that this compound is classified as corrosive and reactive. Proper safety measures should be employed when handling this compound, including the use of personal protective equipment (PPE) such as gloves and face shields .

Properties

IUPAC Name

2-(1H-indol-3-yl)-2-oxoacetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO2/c11-10(14)9(13)7-5-12-8-4-2-1-3-6(7)8/h1-5,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPEGGKCNMYDNMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20177526
Record name 3-Indoleglyoxylyl chloride
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Molecular Weight

207.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22980-09-2
Record name α-Oxo-1H-indole-3-acetyl chloride
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Record name 3-Indoleglyoxylyl chloride
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Record name 22980-09-2
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Record name 3-Indoleglyoxylyl chloride
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Record name α-oxo-1H-indole-3-acetyl chloride
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Record name 3-INDOLEGLYOXYLYL CHLORIDE
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Synthesis routes and methods I

Procedure details

reacting indole with oxalyl chloride to give 3-indoleglyoxylyl chloride;
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

Oxalyl chloride (10 ml) was slowly added to a stirred solution of 11.7 g of indole in 50 ml of anhydrous ether at 0° C. The temperature was allowed to reach room temperature and the mixture stirred for a further 2 hours. The orange precipitate was filtered off, washed with anhydrous ether and dried at 50° C. to give 3-indolylglyoxylyl chloride.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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